2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Integrated Stress Response ATF4 Pathway Sigma Receptor

2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3) is a synthetic, small-molecule acetamide derivative defined by its 4‑chlorophenoxy motif, a central phenyl ring, and a terminal pyrrolidine-substituted ethanone group. Its molecular formula is C20H21ClN2O3.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.8 g/mol
CAS No. 1060259-71-3
Cat. No. B6538559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
CAS1060259-71-3
Molecular FormulaC20H21ClN2O3
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClN2O3/c21-16-5-9-18(10-6-16)26-14-19(24)22-17-7-3-15(4-8-17)13-20(25)23-11-1-2-12-23/h3-10H,1-2,11-14H2,(H,22,24)
InChIKeyWOELYGLELAGOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3): Strategic Differentiation for Procurement in Integrated Stress Response and Sigma Receptor Research


2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3) is a synthetic, small-molecule acetamide derivative defined by its 4‑chlorophenoxy motif, a central phenyl ring, and a terminal pyrrolidine-substituted ethanone group. Its molecular formula is C20H21ClN2O3 [1]. The compound has been disclosed as a member of a substituted pyrrolidine series claimed as inhibitors of the ATF4 pathway, positioning it within the integrated stress response (ISR) therapeutic space [2]. In parallel, structurally related 4‑chlorophenoxy acetamides have demonstrated affinity for sigma‑1 and sigma‑2 receptors, suggesting that subtle variations in the linker and amide substituent can drive binding selectivity [3]. This dual pathway relevance makes precise structural identity a critical factor in experimental design and procurement decisions.

Why Generic Substitution of 2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3) Undermines Experimental Reproducibility


In the 4‑chlorophenoxy acetamide chemical space, seemingly minor structural changes—such as replacing the pyrrolidine ring with piperidine, relocating the amide linkage, or omitting the central phenyl spacer—can radically alter target engagement profiles. For instance, the symmetric bis‑amide ISRIB (trans‑N,N′‑(cyclohexane‑1,4‑diyl)bis(2‑(4‑chlorophenoxy)acetamide)) potently inhibits the integrated stress response but possesses a Ki of only 248 nM at sigma‑1, whereas a closely related 4‑chlorophenoxy acetamide with a distinct amine substituent achieves a Ki of 23 nM at sigma‑2 [1]. The compound of interest, featuring a unique N‑{4‑[2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl]phenyl} linker, occupies a specific chemical topology that is not replicated by generic anilides or piperidine analogs. Consequently, interchanging “similar” 4‑chlorophenoxy compounds without structural verification risks introducing uncontrolled variables that can confound SAR studies, invalidate biomarker correlations, and undermine the reproducibility of both in vitro and in vivo experiments.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3)


Structural Topology Divergence: Pyrrolidine Amide Acetyl Linker vs. Symmetric Bis‑Amide ISRIB

The target compound incorporates a unique N‑{4‑[2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl]phenyl}acetamide linker that is absent from the widely used ISR probe ISRIB (CAS 1597403‑47‑0). ISRIB is a symmetric trans‑cyclohexane‑bridged bis(4‑chlorophenoxy)acetamide (C22H24Cl2N2O4, MW 451.34) with no pyrrolidine moiety [1]. This structural divergence is critical because ISRIB engages the eIF2B complex to attenuate the integrated stress response, while the target compound’s distinct linker geometry may preferentially orient the 4‑chlorophenoxy pharmacophore toward alternative protein targets, such as sigma receptors. BindingDB affinity data confirm that minor structural permutations within 4‑chlorophenoxy acetamides produce large shifts in sigma‑1/sigma‑2 selectivity: e.g., BDBM50604968 (a non‑pyrrolidine analog) shows Ki = 248 nM at sigma‑1 vs. 23 nM at sigma‑2, a >10‑fold selectivity window [2].

Integrated Stress Response ATF4 Pathway Sigma Receptor Chemical Biology

Atom‑Efficiency Advantage: Lower Molecular Weight vs. ISRIB for CNS Penetration Potential

With a molecular weight of 372.8 g/mol, the target compound is 78.5 g/mol lighter than ISRIB (MW 451.34) [1]. In CNS drug design, lower MW correlates strongly with improved passive permeability and reduced susceptibility to P‑glycoprotein efflux, as articulated in widely accepted medicinal chemistry guidelines such as the CNS MPO score [2]. The target compound’s MW, combined with a single chlorine atom (rather than two), reduces lipophilicity potential compared to ISRIB (cLogP ≈ 4.5 vs. ≈ 5.2 estimated). This physicochemical profile suggests a more favorable brain‑penetration probability, which is especially relevant when investigating ATF4‑related neurodegenerative disease models where ISRIB has shown efficacy but requires intraperitoneal or intracerebroventricular administration due to bioavailability constraints [3].

Drug Discovery CNS Penetration Physicochemical Property Optimization Lead Optimization

Divergent ADME Liability Profile Relative to Anilide‑Based Comparators

The target compound’s core structure features an N‑phenylacetamide linker rather than a direct anilide bond. Anilide‑containing compounds are known metabolic liabilities due to potential hydrolysis releasing aromatic amines, which can be genotoxic [1]. The target compound’s N‑{4‑[2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl]phenyl} moiety positions the amide nitrogen within a more sterically hindered environment, potentially slowing amidase‑mediated hydrolysis compared to simpler anilides. While no direct metabolic stability data are publicly available for the target compound, the structural rationale is consistent with established medicinal chemistry principles regarding anilide risk mitigation [2]. This distinguishes it from close analogs where the amine is directly attached to the acetamide carbonyl.

ADME Metabolic Stability Toxicology Preclinical Safety

Distinct Synthetic Modularity Enabling Late‑Stage Diversification

The target compound incorporates a terminal pyrrolidine amide, a functional group that can be substituted with diverse amines (e.g., piperidine, morpholine, substituted piperazines) in the final synthetic step without affecting the 4‑chlorophenoxy‑N‑phenylacetamide core. This late‑stage diversification strategy is not readily achievable with symmetric bis‑amides like ISRIB, where modification of one amide would inherently alter molecular symmetry. The compound’s molecular architecture thus supports efficient parallel library synthesis for SAR exploration, as described in the ATF4 inhibitor patent WO2017212423A1 [1].

Medicinal Chemistry Parallel Synthesis Library Design Structure-Activity Relationship

Optimal Research and Industrial Applications for 2-(4-Chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide (CAS 1060259-71-3)


Sigma‑2 Receptor Radioligand Binding Assay Probe Development

The target compound’s unique linker topology, which differs from both symmetric ISRIB and direct anilides, makes it a candidate for sigma‑2 receptor radioligand development. Given that closely related 4‑chlorophenoxy acetamides exhibit Ki values as low as 23 nM at sigma‑2 [1], the compound can serve as a starting scaffold for structure‑affinity relationship studies aimed at improving sigma‑2 selectivity over sigma‑1. Its single chlorine atom and pyrrolidine amide provide two independent vectors for chemical modification, enabling parallel optimization of affinity and selectivity. Sigma‑2 receptor binding assays are well‑established using [³H]DTG or [³H]RHM‑1 in rat liver membrane homogenates [2].

Integrated Stress Response (ATF4 Pathway) Inhibitor Lead Optimization

As a member of the substituted pyrrolidine series disclosed in WO2017212423A1 [3], the compound is positioned for lead optimization in ATF4 pathway inhibition. Its lower molecular weight (372.8 vs. 451.34 for ISRIB) and predicted CNS MPO profile suggest utility in neurodegenerative disease models where brain penetration is critical. ATF4 inhibition can be assessed using luciferase reporter assays in HEK293T cells under ER stress induction (tunicamycin or thapsigargin), a standardized assay referenced in the patent literature [3]. Procurement of the exact compound, rather than a generic analog, ensures fidelity to the patent SAR dataset and avoids confounding structure‑activity noise.

Parallel Library Synthesis for Bifunctional Sigma/ISR Ligand Discovery

The compound’s modular architecture—a fixed 4‑chlorophenoxy‑N‑phenylacetamide core with a variable pyrrolidine amide terminus—enables rapid parallel synthesis of focused libraries. By substituting the pyrrolidine with diverse amine building blocks in the final amidation step, medicinal chemistry teams can generate arrays of 50–200 analogs in a single campaign [3]. This efficiency is not possible with symmetric scaffolds like ISRIB, where modifications alter molecular symmetry and complicate SAR analysis. The resulting library can be screened simultaneously against sigma‑1, sigma‑2, and ATF4 luciferase reporter assays, enabling multi‑parameter optimization for dual‑pathway inhibitors.

Metabolic Stability Triage in Early ADME Screening Panels

Owing to its N‑phenylacetamide spacer rather than a direct anilide bond, the target compound is predicted to exhibit reduced amidase‑mediated hydrolysis risk compared to simpler 4‑chlorophenoxy‑N‑phenylacetamide analogs [4]. This hypothesis can be tested in standard liver microsome stability assays (human, rat, mouse) with LC‑MS/MS quantification of parent compound depletion over 60 minutes. Procurement of the exact compound for such studies ensures that observed metabolic stability differences are attributable to the specific linker topology, providing a clean structure‑metabolism relationship dataset for the project team.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.